

# 3,7,16-Trihydroxystigmast-5-ene CAS number and chemical structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3,7,16-Trihydroxystigmast-5-ene

Cat. No.: B15285619

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## In-Depth Technical Guide: 3,7,16-Trihydroxystigmast-5-ene

For Researchers, Scientists, and Drug Development Professionals

### Introduction

This technical guide provides a comprehensive overview of **3,7,16-Trihydroxystigmast-5-ene**, a steroidal compound isolated from the medicinal plant *Walsura robusta*. While research on this specific molecule is limited, this document consolidates the available chemical information and contextualizes its potential biological activities based on studies of its source and related compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

### Chemical Identity

CAS Number: 289056-24-2[1]

Chemical Structure:

- Molecular Formula:  $C_{29}H_{50}O_3$
- Molecular Weight: 446.71 g/mol

- Class: Stigmastane Steroid

The structure of **3,7,16-Trihydroxystigmast-5-ene** is characterized by a stigmastane skeleton with hydroxyl groups at positions 3, 7, and 16, and a double bond between carbons 5 and 6.

## Source and Isolation

**3,7,16-Trihydroxystigmast-5-ene** is a natural product isolated from the herbs of *Walsura robusta*<sup>[1]</sup>, a plant belonging to the Meliaceae family. This plant has been a subject of phytochemical investigations, leading to the isolation of various secondary metabolites, including limonoids, sesquiterpenoids, and other steroids.

## Experimental Protocol: General Isolation of Compounds from *Walsura robusta*

The following is a representative protocol for the extraction and isolation of compounds from *Walsura robusta*, based on common phytochemical practices.

- Extraction:
  - The dried and powdered leaves of *Walsura robusta* are subjected to extraction with methanol (MeOH) at room temperature.
  - The resulting MeOH extract is concentrated under reduced pressure to yield a crude residue.
- Fractionation:
  - The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether and ethyl acetate (EtOAc).
  - The EtOAc-soluble fraction, often rich in steroidal and terpenoidal compounds, is selected for further separation.
- Chromatography:
  - The EtOAc fraction is subjected to column chromatography over silica gel.

- Elution is performed with a gradient of solvents, typically starting with petroleum ether and gradually increasing the polarity with ethyl acetate.
- Fractions are collected and monitored by Thin Layer Chromatography (TDC).
- Purification:
  - Fractions showing similar TLC profiles are combined and further purified using techniques such as Sephadex LH-20 column chromatography and preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds like **3,7,16-Trihydroxystigmast-5-ene**.
- Structure Elucidation:
  - The chemical structure of the isolated compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) ( $^1\text{H}$ ,  $^{13}\text{C}$ , COSY, HMQC, HMBC) and Mass Spectrometry (MS).

## Biological Activity and Therapeutic Potential

Direct experimental data on the biological activities of **3,7,16-Trihydroxystigmast-5-ene** is not extensively available in the current scientific literature. However, the source plant, *Walsura robusta*, and other compounds isolated from it have demonstrated a range of biological effects. This suggests potential areas of investigation for **3,7,16-Trihydroxystigmast-5-ene**.

Biological Activity	Source/Compound	Key Findings	Reference
Cytotoxicity	Limonoids from <i>Walsura robusta</i>	Walsuronoids D and E exhibited potent cytotoxic activity against HL-60, SMMC-7721, A-549, MCF-7, and SW480 cancer cell lines, with IC <sub>50</sub> values ranging from 2.7 to 4.5 µM.	
Antioxidant	Phenolic glucosides from <i>Walsura robusta</i>	Three phenolic glucosides demonstrated strong antioxidant activity by scavenging DPPH radicals with IC <sub>50</sub> values in the range of 51.5-86.6 µM.	
Antibacterial	Extracts of <i>Walsura robusta</i>	Aqueous extracts showed inhibitory activity against Gram-positive and some Gram-negative bacteria.	
Antigiardial	Extracts of <i>Walsura robusta</i>	Crude extracts showed no significant activity against <i>Giardia intestinalis</i> trophozoites.	

Note: The IC<sub>50</sub> values and activities mentioned above are for other compounds isolated from *Walsura robusta* and not for **3,7,16-Trihydroxystigmast-5-ene** itself. These data provide a basis for potential future research on the target compound.

## Experimental Protocols for Biological Evaluation

The following are generalized protocols that can be adapted to investigate the potential biological activities of **3,7,16-Trihydroxystigmast-5-ene**.

### Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic (cell-killing) potential of a compound against cancer cell lines.

- **Cell Culture:** Human cancer cell lines (e.g., MCF-7, A549, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO<sub>2</sub> incubator.
- **Cell Seeding:** Cells are seeded in 96-well plates at a density of 5 x 10<sup>3</sup> to 1 x 10<sup>4</sup> cells per well and allowed to attach overnight.
- **Compound Treatment:** The cells are treated with various concentrations of **3,7,16-Trihydroxystigmast-5-ene** (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.
- **MTT Addition:** After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
- **Formazan Solubilization:** The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at 570 nm using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated relative to the vehicle control, and the IC<sub>50</sub> value (the concentration of the compound that inhibits 50% of cell growth) is determined.

### Anti-inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)

This assay evaluates the potential of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

- **Cell Culture:** RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
- **Cell Seeding:** Cells are seeded in 96-well plates at a density of  $5 \times 10^4$  cells per well and allowed to adhere.
- **Compound and LPS Treatment:** Cells are pre-treated with various concentrations of **3,7,16-Trihydroxystigmast-5-ene** for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; 1  $\mu\text{g/mL}$ ) to induce an inflammatory response.
- **Incubation:** The plates are incubated for 24 hours.
- **Nitrite Measurement (Griess Assay):**
  - 50  $\mu\text{L}$  of the cell culture supernatant is mixed with 50  $\mu\text{L}$  of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).
  - After 10 minutes, 50  $\mu\text{L}$  of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added.
  - The absorbance is measured at 540 nm.
- **Data Analysis:** The concentration of nitrite (a stable product of NO) is determined from a standard curve of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

## Neuroprotection Assay (Glutamate-induced Excitotoxicity in HT22 Cells)

This assay assesses the ability of a compound to protect neuronal cells from glutamate-induced oxidative stress and cell death.

- **Cell Culture:** HT22 hippocampal neuronal cells are cultured in DMEM with 10% FBS.

- **Cell Seeding:** Cells are seeded in 96-well plates.
- **Compound Treatment and Glutamate Challenge:** Cells are pre-treated with different concentrations of **3,7,16-Trihydroxystigmast-5-ene** for 1-2 hours before being exposed to a toxic concentration of glutamate (typically 2-5 mM) for 12-24 hours.
- **Cell Viability Assessment:** Cell viability is determined using the MTT assay as described in the cytotoxicity protocol.
- **Data Analysis:** The percentage of neuroprotection is calculated by comparing the viability of cells treated with the compound and glutamate to those treated with glutamate alone.

## Visualizations

## Workflow for Natural Product Drug Discovery

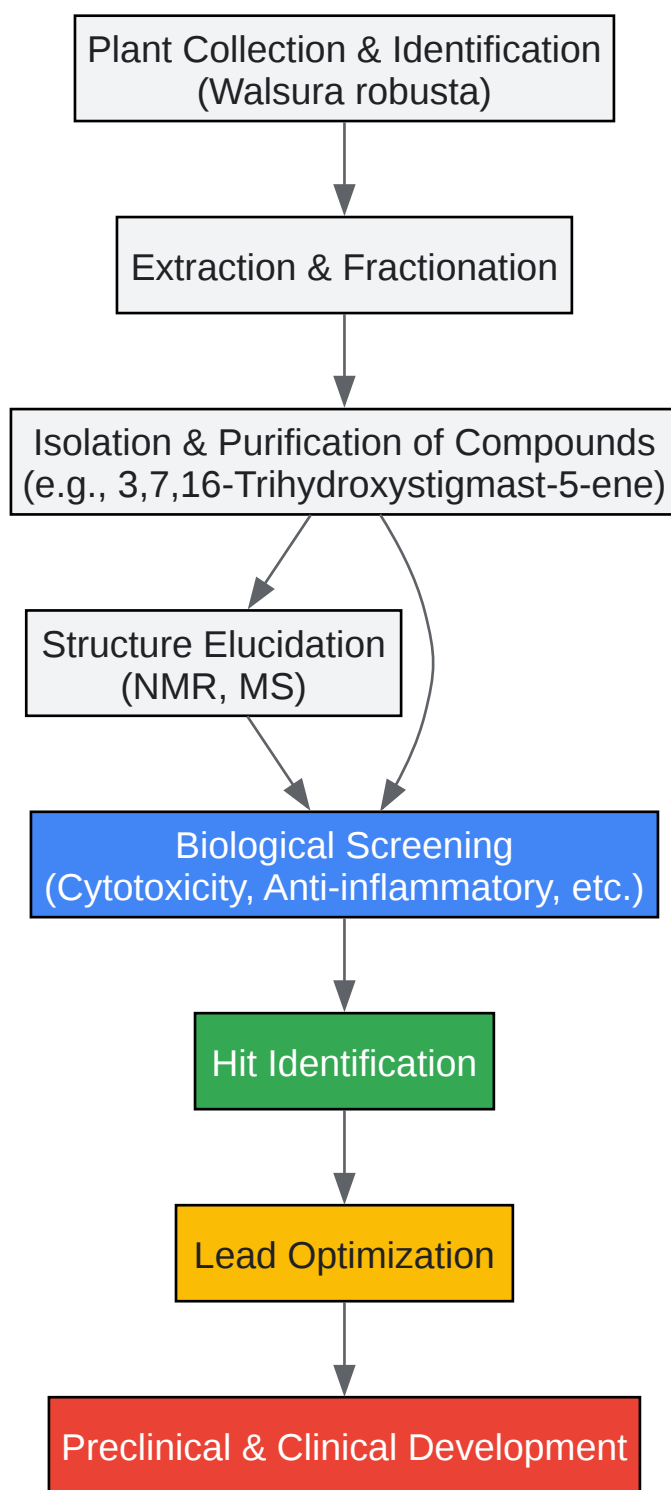


Figure 1. General Workflow for Natural Product Drug Discovery

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Caption: A generalized workflow for the discovery of bioactive compounds from natural sources.



## Hypothetical Anti-inflammatory Signaling Pathway

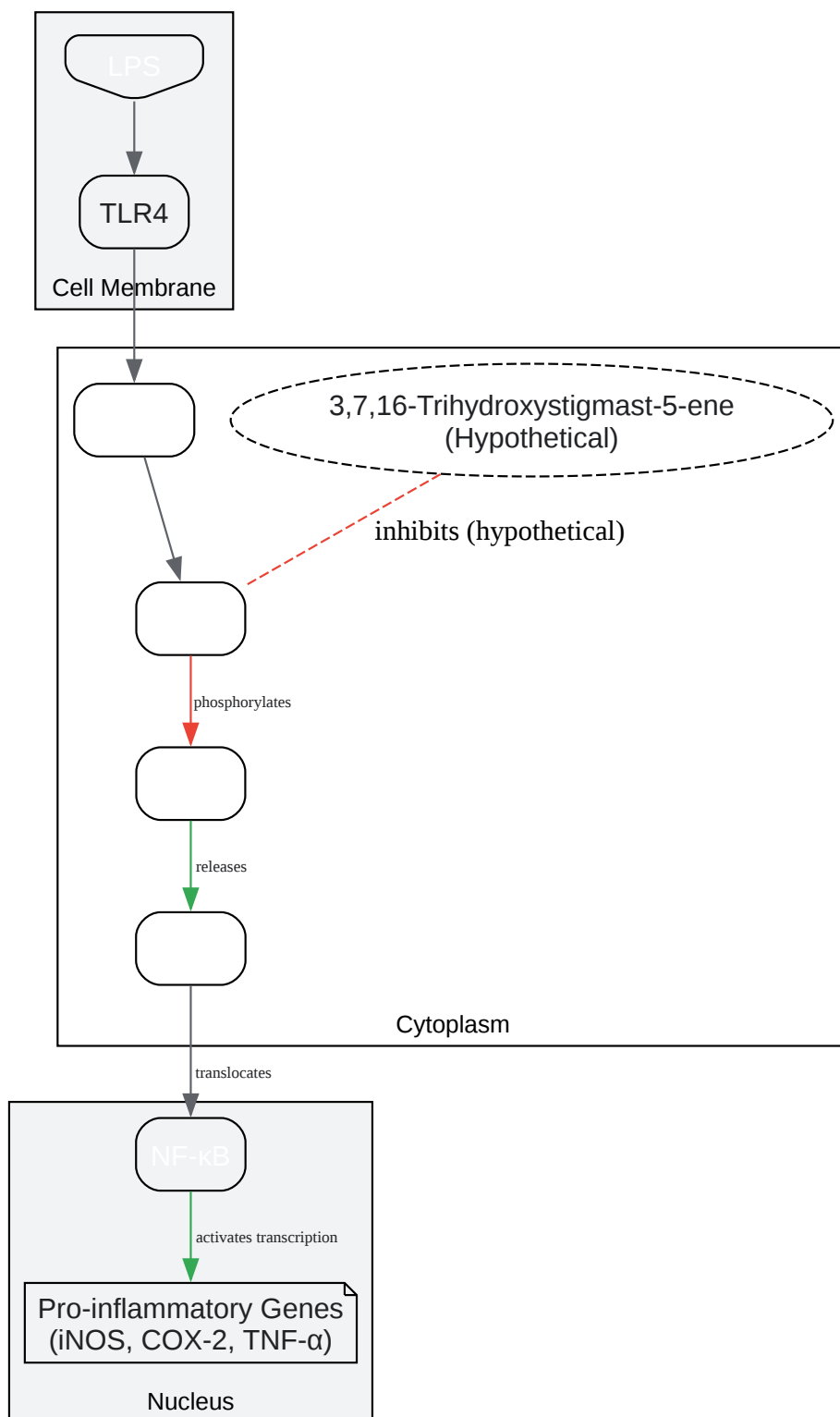


Figure 2. Hypothetical Anti-inflammatory Signaling Pathway

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Caption: A potential mechanism of anti-inflammatory action via inhibition of the NF- $\kappa$ B pathway.

## Conclusion

**3,7,16-Trihydroxystigmast-5-ene** is a structurally defined natural product with a known source. While direct biological data for this compound is currently scarce, its origin from *Walsura robusta*, a plant with documented cytotoxic and antioxidant activities, provides a strong rationale for further investigation. The experimental protocols and hypothetical pathways outlined in this guide offer a framework for future research into the therapeutic potential of this and related stigmastane steroids. This document serves as a call to the scientific community to explore the pharmacological profile of this promising natural compound.

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## References

- 1. 3,7,16-Trihydroxystigmast-5-ene, CasNo.289056-24-2 BOC Sciences United States [bocscichem.lookchem.com]
- To cite this document: BenchChem. [3,7,16-Trihydroxystigmast-5-ene CAS number and chemical structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15285619#3-7-16-trihydroxystigmast-5-ene-cas-number-and-chemical-structure]

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